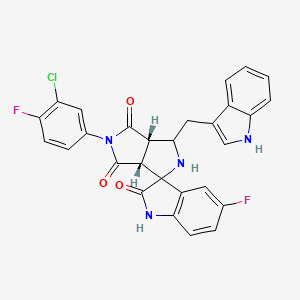
C28H19ClF2N4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H19ClF2N4O3 is a complex organic molecule that contains chlorine, fluorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H19ClF2N4O3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a benzoyl chloride derivative, followed by the introduction of difluoromethyl and methoxyphenyl groups. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
C28H19ClF2N4O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
C28H19ClF2N4O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C28H19ClF2N4O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
C28H19ClF2N4O2: A similar compound with one less oxygen atom.
C28H19ClF2N4O4: A similar compound with one additional oxygen atom.
C28H18ClF2N4O3: A similar compound with one less hydrogen atom.
Uniqueness
C28H19ClF2N4O3: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H19ClF2N4O3 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H19ClF2N4O3/c29-18-11-15(6-7-19(18)31)35-25(36)23-22(9-13-12-32-20-4-2-1-3-16(13)20)34-28(24(23)26(35)37)17-10-14(30)5-8-21(17)33-27(28)38/h1-8,10-12,22-24,32,34H,9H2,(H,33,38)/t22?,23-,24+,28?/m1/s1 |
InChI Key |
XDGSTTCWBIMYJD-WUIRLBBUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C6(N3)C7=C(C=CC(=C7)F)NC6=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C6(N3)C7=C(C=CC(=C7)F)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


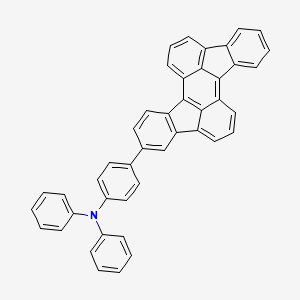
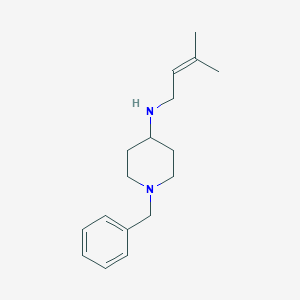
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)

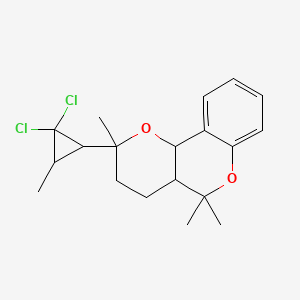

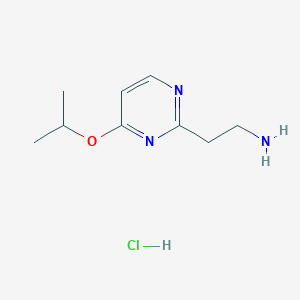
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
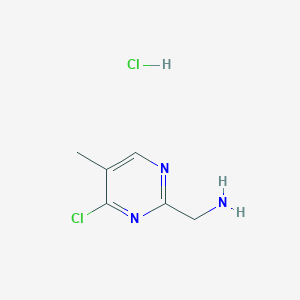
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
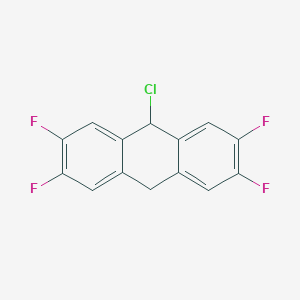
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
